molecular formula C9H16ClF2N B2992356 5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride CAS No. 2460754-88-3

5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride

Cat. No.: B2992356
CAS No.: 2460754-88-3
M. Wt: 211.68
InChI Key: GIULAPPDONVJJH-UHFFFAOYSA-N
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Description

5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline hydrochloride is a fluorinated isoquinoline derivative featuring a partially saturated bicyclic scaffold with fluorine atoms at the 5,5-positions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

5,5-difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)4-1-2-7-6-12-5-3-8(7)9;/h7-8,12H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIULAPPDONVJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2C(C1)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a cyclohexanone derivative with a fluorinating agent in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced products.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 5,5-difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline hydrochloride and related compounds:

Compound Name Fluorine Substitution Ring Saturation Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications
5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline hydrochloride 5,5-positions Octahydro (8-membered) C₁₀H₁₃ClF₂N* ~246.67* Fluorine, amine hydrochloride Enhanced metabolic stability, solubility
7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride 7,8-positions Tetrahydro (6-membered) C₁₁H₁₁FN₂O 206.22 Fluorine, amine hydrochloride Potential CNS-targeting activity
4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride 4,4,5,5,6,6,7,7 Octahydro (isoindole) C₈H₈ClF₈N 305.596 Fluorine, amine hydrochloride High lipophilicity, possible agrochemical use
(1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride None Tetrahydro (6-membered) C₁₂H₁₈ClNO₃ 283.73 Hydroxyl, hydroxymethyl, amine hydrochloride High polarity, potential drug metabolite
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate None Dihydro (6-membered) C₁₆H₂₁NO₄ 291.34 Methoxy, ester Antispasmodic or enzyme inhibition

*Estimated based on structural analogs.

Key Comparisons:

Fluorination Effects: The 5,5-difluoro substitution in the target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs like the dihydroxy derivative (C₁₂H₁₈ClNO₃) . However, the octafluoro-isoindole (C₈H₈ClF₈N) exhibits even greater fluorine content, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Ring Saturation and Scaffold: Octahydro-isoquinolines (8-membered saturation) offer conformational rigidity, which may improve selectivity in biological targets. In contrast, tetrahydro analogs (6-membered) like 7,8-difluoro-1,2,3,4-tetrahydroisoquinoline are more flexible and may exhibit different pharmacokinetic profiles .

Functional Group Diversity: Methoxy and ester groups in compounds like ethyl 6,7-dimethoxy derivatives (C₁₆H₂₁NO₄) confer electron-donating properties, which could enhance interactions with aromatic receptors compared to electron-withdrawing fluorine substituents . Hydroxyl and hydroxymethyl groups in (1R,4R)-4,6-dihydroxy derivatives (C₁₂H₁₈ClNO₃) increase hydrophilicity, making them more suitable for aqueous formulations than fluorinated analogs .

Biological Implications: Fluorinated isoquinolines are often explored for central nervous system (CNS) applications due to fluorine’s ability to modulate bioavailability. The 5,5-difluoro compound’s saturation may reduce oxidative metabolism, extending half-life compared to unsaturated analogs .

Biological Activity

5,5-Difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline;hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial properties and possible therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure with two fluorine atoms that may influence its interaction with biological targets. Understanding the chemical properties is essential for elucidating its biological mechanisms.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of various derivatives related to isoquinoline structures. While specific data on this compound is limited, compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaInhibition Zone (mm) at 100 mg/ml
A2Escherichia coli13
A3Staphylococcus aureus29
A4Escherichia coli16
A5Staphylococcus aureus28
AmoxicillinControl34

Note: Values represent average inhibition zones measured using the agar-well diffusion method.

The compound A4 demonstrated notable efficacy against Gram-positive bacteria like Staphylococcus aureus compared to Gram-negative strains like Escherichia coli. This trend suggests that modifications in the isoquinoline structure can enhance antibacterial potency.

The exact mechanism by which this compound exerts its biological effects requires further investigation. However, it is hypothesized that the fluorine substituents may enhance lipophilicity and facilitate membrane penetration in bacterial cells.

Case Studies

While direct case studies on this specific compound are scarce in current literature, related studies provide insights into its potential applications. For instance:

  • Study on Isoquinoline Derivatives : Research indicated that certain isoquinoline derivatives exhibit cytotoxic effects on various cancer cell lines. The presence of fluorine atoms in these compounds often correlates with increased bioactivity due to enhanced metabolic stability and cellular uptake.
  • Antimicrobial Screening : In a comparative study involving multiple isoquinoline derivatives against resistant bacterial strains (e.g., MRSA), compounds structurally similar to this compound showed promising results in inhibiting bacterial growth.

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